2-(1H-benzimidazol-2-yl)-N-butylacetamide
CAS No.: 91600-55-4
Cat. No.: VC2339629
Molecular Formula: C13H17N3O
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91600-55-4 |
|---|---|
| Molecular Formula | C13H17N3O |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | 2-(1H-benzimidazol-2-yl)-N-butylacetamide |
| Standard InChI | InChI=1S/C13H17N3O/c1-2-3-8-14-13(17)9-12-15-10-6-4-5-7-11(10)16-12/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,16) |
| Standard InChI Key | GACXFDYWYZDBMR-UHFFFAOYSA-N |
| SMILES | CCCCNC(=O)CC1=NC2=CC=CC=C2N1 |
| Canonical SMILES | CCCCNC(=O)CC1=NC2=CC=CC=C2N1 |
Introduction
Chemical Structure and Basic Properties
2-(1H-benzimidazol-2-yl)-N-butylacetamide is characterized by a unique molecular structure that contributes to its potential biological activities. The compound's structure consists of a benzimidazole core (a benzene ring fused to an imidazole ring) with an acetamide group attached at the 2-position, where the amide nitrogen is substituted with a butyl chain.
Table 1.1: Chemical Identifiers and Properties of 2-(1H-benzimidazol-2-yl)-N-butylacetamide
| Property | Value |
|---|---|
| CAS Registry Number | 91600-55-4 |
| Molecular Formula | C₁₃H₁₇N₃O |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | 2-(1H-benzimidazol-2-yl)-N-butylacetamide |
| Standard InChI | InChI=1S/C13H17N3O/c1-2-3-8-14-13(17)9-12-15-10-6-4-5-7-11(10)16-12/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,16) |
| Standard InChIKey | GACXFDYWYZDBMR-UHFFFAOYSA-N |
| SMILES | CCCCNC(=O)CC1=NC2=CC=CC=C2N1 |
The compound's chemical structure features multiple nitrogen atoms and an amide functional group that can participate in hydrogen bonding, influencing its solubility and interaction with biological targets. The benzimidazole heterocyclic system provides a rigid scaffold that can potentially interact with various biomolecules, making it valuable for medicinal chemistry applications .
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-(1H-benzimidazol-2-yl)-N-butylacetamide is essential for its handling, storage, and application in research and development. These properties also influence its potential pharmaceutical applications.
Table 2.1: Physical Properties of 2-(1H-benzimidazol-2-yl)-N-butylacetamide
| Property | Value |
|---|---|
| Appearance | Powder |
| Boiling Point | 520.8 °C at 760 mmHg |
| Density | 1.157 g/cm³ |
| Recommended Storage Temperature | Room Temperature |
The compound's heterocyclic structure contributes to its chemical reactivity. The functional groups present in the molecule suggest it may participate in various chemical reactions, including nucleophilic substitutions and acylation reactions, making it versatile for further derivatization in medicinal chemistry applications. These properties are particularly relevant when considering the compound's potential use in drug development programs .
Research Findings and Applications
While specific research on 2-(1H-benzimidazol-2-yl)-N-butylacetamide is limited in the available literature, studies on related benzimidazole derivatives provide insights into its potential applications.
Structure-Activity Relationships
Research on benzimidazole derivatives has established important structure-activity relationships that might apply to 2-(1H-benzimidazol-2-yl)-N-butylacetamide. For instance, studies have shown that the presence of specific functional groups, such as hydroxyl groups in the phenyl moiety of certain benzimidazole derivatives, can enhance their biological activity against parasites .
Similarly, the butyl chain and acetamide group in 2-(1H-benzimidazol-2-yl)-N-butylacetamide likely influence its pharmacological properties, affecting aspects such as lipophilicity, binding affinity, and bioavailability. Understanding these structure-activity relationships is crucial for optimizing the compound's therapeutic potential.
Future Research Directions
The promising properties of 2-(1H-benzimidazol-2-yl)-N-butylacetamide suggest several avenues for future research to fully realize its therapeutic potential.
Structural Optimization
Future studies could focus on the optimization of 2-(1H-benzimidazol-2-yl)-N-butylacetamide's structure to enhance specific pharmacological activities. This might involve:
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Modification of the butyl chain length to optimize lipophilicity and binding affinity
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Introduction of additional functional groups to enhance specific biological activities
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Development of hybrid molecules combining the benzimidazole core with other bioactive moieties
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Exploration of bioisosteric replacements for key functional groups
These structural modifications could lead to derivatives with improved potency, selectivity, or pharmacokinetic properties.
Comprehensive Biological Screening
A systematic evaluation of 2-(1H-benzimidazol-2-yl)-N-butylacetamide's biological activities would be valuable for understanding its full therapeutic potential. This could include:
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In vitro screening against various cancer cell lines to assess antiproliferative activity
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Evaluation of antimicrobial activity against a panel of bacteria, fungi, and parasites
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Assessment of antiviral effects against clinically relevant viruses
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Investigation of its potential as an ion channel modulator
Such comprehensive screening would help identify the most promising therapeutic applications for this compound.
Pharmacokinetic and Toxicological Studies
Understanding the pharmacokinetic properties and safety profile of 2-(1H-benzimidazol-2-yl)-N-butylacetamide would be essential for its development as a therapeutic agent. Future research should address:
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Absorption, distribution, metabolism, and excretion (ADME) studies
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Toxicity assessment in various cell lines and animal models
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Identification of potential drug-drug interactions
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Evaluation of long-term safety and side effects
These studies would provide critical information for assessing the compound's potential as a drug candidate.
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